molecular formula C15H12N2O B14273728 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine CAS No. 162969-98-4

3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine

Cat. No.: B14273728
CAS No.: 162969-98-4
M. Wt: 236.27 g/mol
InChI Key: ITPGTZCJANLRHB-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine is a compound belonging to the class of acridine derivatives. These compounds are known for their diverse biological activities, including cytotoxic properties, making them potential candidates for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine typically involves multi-step reactions. One common method includes the reaction of aryl glyoxal monohydrates with 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a H2O/EtOH (1:1) mixture at 50°C .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the acridine moiety, which allows it to intercalate between DNA base pairs . The compound also induces apoptosis in cancer cells through the activation of specific molecular pathways .

Properties

CAS No.

162969-98-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine

InChI

InChI=1S/C15H12N2O/c1-2-4-13-10(3-1)7-11-5-6-14-12(15(11)17-13)8-18-9-16-14/h1-7,16H,8-9H2

InChI Key

ITPGTZCJANLRHB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC4=CC=CC=C4N=C23)NCO1

Origin of Product

United States

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